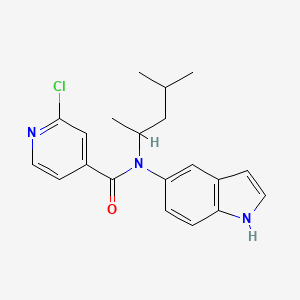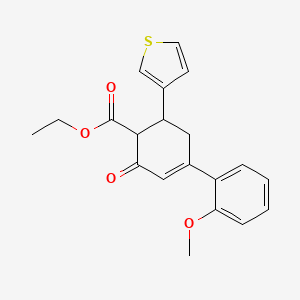![molecular formula C16H23N3O B2906381 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034293-29-1](/img/structure/B2906381.png)
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is an organic compound notable for its potential applications in medicinal chemistry. Its complex structure, featuring both cyclopentyl and cyclopropyl groups attached to a dihydropyrazolo[1,5-a]pyrazin scaffold, suggests it might possess unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step organic reactions. The preparation begins with the construction of the pyrazolo[1,5-a]pyrazin scaffold, followed by the introduction of the cyclopropyl group through cyclopropanation. The cyclopentyl moiety is then introduced via a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods: Industrial-scale production may employ continuous flow processes to streamline the multi-step synthesis, ensuring consistency and high yield. Optimized reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, are crucial for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction processes might target the pyrazolo ring, leading to the formation of more saturated derivatives.
Substitution: Substitution reactions could occur on the cyclopropyl or cyclopentyl groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide are typically employed.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated using reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation might yield ketonic or carboxylic derivatives.
Reduction can produce more saturated pyrazolo derivatives.
Substitution may introduce functional groups that could enhance the compound's activity or stability.
Applications De Recherche Scientifique
Chemistry:
As a potential intermediate in the synthesis of complex organic molecules.
Investigation of its chemical behavior under various conditions can provide insights into reaction mechanisms.
Biology:
Exploring its role as a ligand for various biological targets, such as enzymes or receptors.
Potential use in biochemical assays to elucidate its biological activity.
Medicine:
Investigating its pharmacological properties, including potential as an anti-inflammatory, antiviral, or anticancer agent.
Study of its interaction with specific molecular targets to design new therapeutic agents.
Industry:
Potential application in the development of new materials with specific chemical properties.
Use as a building block in the synthesis of more complex molecules for pharmaceutical development.
Mécanisme D'action
The mechanism of action for 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. It could act by binding to receptor sites or enzyme active sites, modulating their activity. The cyclopropyl and cyclopentyl groups may influence the binding affinity and specificity, while the pyrazolo scaffold might engage in key interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
2-cyclopentyl-1-(2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-3-yl)ethanone: Another cyclopropyl and cyclopentyl containing pyrazolo derivative.
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone: Lacks the cyclopropyl group but maintains the core scaffold.
1-cyclopentyl-2-(2-cyclopropylpyrazolo[1,5-a]pyrazin-6-yl)ethanone: Features a similar structure with positional variation in the pyrazolo scaffold.
Uniqueness: What sets 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone apart is its unique combination of structural elements which potentially endow it with distinctive pharmacokinetic and pharmacodynamic properties. Its specific arrangement allows for unique interactions at the molecular level, which can be pivotal in drug design and other applications.
That's the rundown on this compound. This compound holds a treasure trove of potential across several scientific domains. How about we dive into some more details, or shift gears to another fascinating topic?
Propriétés
IUPAC Name |
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(9-12-3-1-2-4-12)18-7-8-19-14(11-18)10-15(17-19)13-5-6-13/h10,12-13H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYPDPOZUGTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2906303.png)


![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)
![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)


